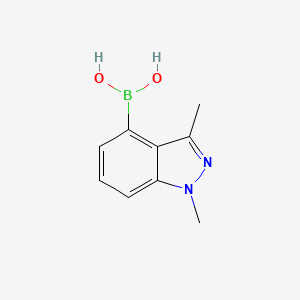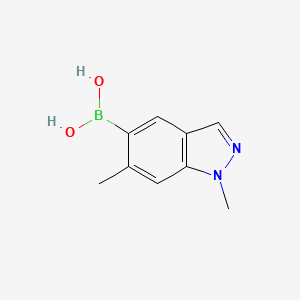
1,6-Dimethyl-1H-indazole-5-boronic acid
説明
1,6-Dimethyl-1H-indazole-5-boronic acid is a chemical compound with the molecular formula C9H11BN2O2 . It has a molecular weight of 190.01 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1,6-Dimethyl-1H-indazole-5-boronic acid is 1S/C9H11BN2O2/c1-6-3-9-7 (5-11-12 (9)2)4-8 (6)10 (13)14/h3-5,13-14H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1,6-Dimethyl-1H-indazole-5-boronic acid is a solid compound . It has a molecular weight of 190.01 and a molecular formula of C9H11BN2O2 . The compound should be stored at 2-8°C .科学的研究の応用
1. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Method : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
2. Suzuki–Miyaura Coupling
- Application : The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results : This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
3. Preparation of Thieno [3,2-d]pyrimidines as Tpl2 Kinase Inhibitors
- Application : Thieno [3,2-d]pyrimidines are used as Tpl2 kinase inhibitors. Tpl2 kinase is a protein that plays a role in the regulation of inflammation and immunity, and inhibiting its activity can be beneficial in treating diseases related to these processes .
- Method : The specific methods of synthesis and application would depend on the exact nature of the experiment, but it would generally involve the use of various chemical reactions to create the desired thieno [3,2-d]pyrimidine compound .
- Results : The results would vary depending on the specific experiment, but in general, successful synthesis and application of these compounds could lead to the development of new therapeutic agents .
4. Synthesis of Pyridinyl Benzonaphthyridinones as mTOR Inhibitors for the Treatment of Cancer
- Application : Pyridinyl benzonaphthyridinones are used as mTOR inhibitors. mTOR is a protein that plays a key role in cell growth and proliferation, and inhibiting its activity can be beneficial in the treatment of cancer .
- Method : The specific methods of synthesis and application would depend on the exact nature of the experiment, but it would generally involve the use of various chemical reactions to create the desired pyridinyl benzonaphthyridinone compound .
- Results : The results would vary depending on the specific experiment, but in general, successful synthesis and application of these compounds could lead to the development of new cancer treatments .
5. Preparation of Diazabicycloheptanes as α7 Neurinal Nicotinic Receptor Affectors
- Application : Diazabicycloheptanes are used as affectors of the α7 neurinal nicotinic receptor. This receptor plays a key role in the transmission of signals in the nervous system, and modulating its activity can have therapeutic effects .
- Method : The specific methods of synthesis and application would depend on the exact nature of the experiment, but it would generally involve the use of various chemical reactions to create the desired diazabicycloheptane compound .
- Results : The results would vary depending on the specific experiment, but in general, successful synthesis and application of these compounds could lead to the development of new treatments for neurological disorders .
6. Preparation of Novel Bisphosphonate Inhibitors of Human Farnesyl Pyrophosphate Synthase
- Application : Novel bisphosphonate inhibitors are used to inhibit the activity of human farnesyl pyrophosphate synthase. This enzyme plays a key role in the mevalonate pathway, which is important for the synthesis of certain types of lipids .
- Method : The specific methods of synthesis and application would depend on the exact nature of the experiment, but it would generally involve the use of various chemical reactions to create the desired bisphosphonate inhibitor .
- Results : The results would vary depending on the specific experiment, but in general, successful synthesis and application of these compounds could lead to the development of new treatments for diseases related to lipid metabolism .
Safety And Hazards
特性
IUPAC Name |
(1,6-dimethylindazol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-9-7(5-11-12(9)2)4-8(6)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZJUAROEJPNAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)N(N=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259383 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-1H-indazole-5-boronic acid | |
CAS RN |
1310383-74-4 | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(1,6-Dimethyl-1H-indazol-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001259383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



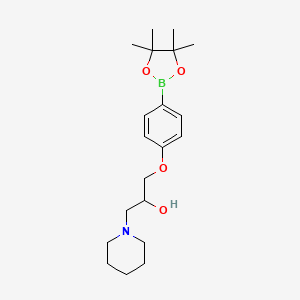
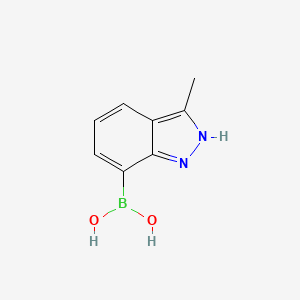
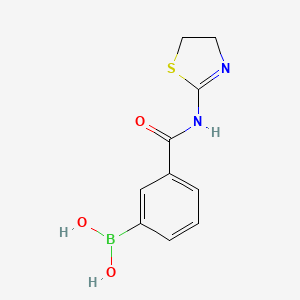
![4-[4-(Ethylsulfonyl)-2-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B1387060.png)
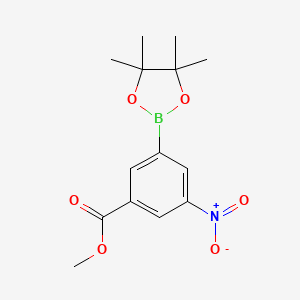
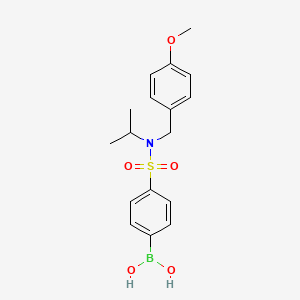
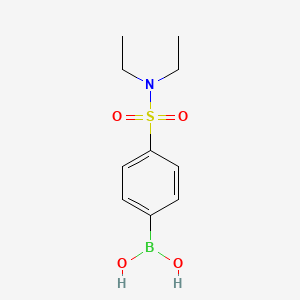
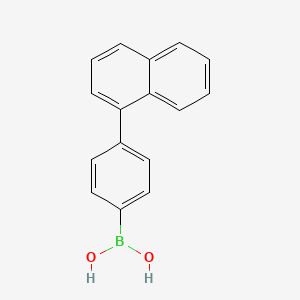
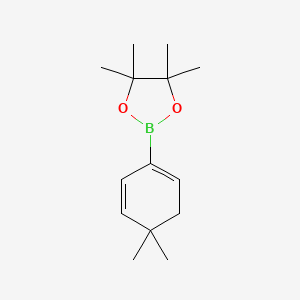
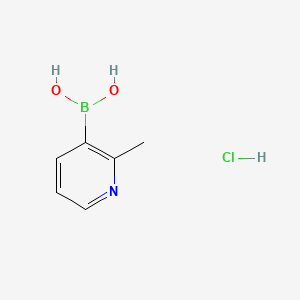
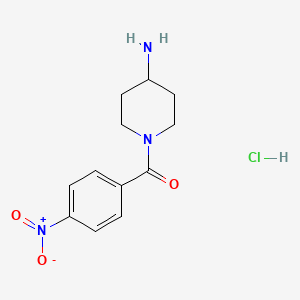
![[4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B1387072.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
